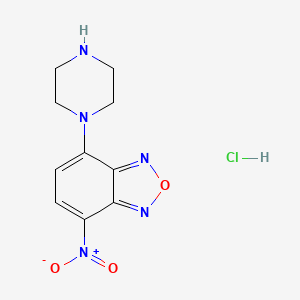

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring. The presence of the nitro group and the piperazine moiety in its structure contributes to its distinctive chemical behavior and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride typically involves the following steps:

Nitration: The starting material, 2,1,3-benzoxadiazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the benzoxadiazole ring.

Piperazine Substitution: The nitrated intermediate is then reacted with piperazine under controlled conditions to substitute the hydrogen atom at the 7-position with the piperazine moiety.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, followed by purification and crystallization steps to obtain the pure hydrochloride salt. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Reduction: 4-Amino-7-(1-piperazinyl)-2,1,3-benzoxadiazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: N-oxide derivatives of the piperazine ring.

科学的研究の応用

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.

Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and as a component in specialty chemicals.

作用機序

The mechanism of action of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and proteins, affecting their function and activity.

Pathways Involved: It may modulate signaling pathways, influence gene expression, and alter cellular processes through its chemical interactions.

類似化合物との比較

Similar Compounds

4-Nitro-7-(4-phenyl-1-piperazinyl)benzofurazane 1-oxide: Similar in structure but contains a phenyl group instead of a piperazine moiety.

4-Nitro-7-(4-propyl-1-piperazinyl)benzofurazane 1-oxide: Contains a propyl group instead of a piperazine moiety.

Uniqueness

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride is unique due to the presence of both the nitro group and the piperazine moiety, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.

生物活性

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole hydrochloride (NBD-PZ) is a compound of significant interest in biological and chemical research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H12ClN5O3

- Molecular Weight : 285.69 g/mol

- CAS Number : 374730-75-3

- Structure : The compound features a benzoxadiazole ring with a nitro group and a piperazine moiety, contributing to its distinct chemical behavior and reactivity .

The biological activity of NBD-PZ is primarily attributed to its ability to interact with various molecular targets within cells:

- Enzymatic Interactions : NBD-PZ can modulate enzyme activities, influencing metabolic pathways and cellular functions.

- Fluorescent Properties : The compound exhibits strong fluorescence, making it suitable for use as a fluorescent probe in live cell imaging. Its fluorescence can be enhanced in acidic environments, which is beneficial for visualizing cellular components such as lysosomes .

Applications in Research

NBD-PZ has been utilized in several scientific domains:

- Cell Imaging : A study demonstrated the use of NBD-PZ to visualize lysosomes in live cells effectively. The compound was applied to various cell lines (HGC-27, CW-2, IEC-18, and RAW264.7), revealing lysosomal structures within minutes under fluorescence microscopy .

- Biochemical Assays : NBD-PZ is employed as a derivatization reagent in high-performance liquid chromatography (HPLC) for detecting carboxylic acids. This application highlights its role in biochemical assays and analytical chemistry .

Research Findings

Recent studies have provided insights into the biological effects and applications of NBD-PZ:

- Fluorescence Spectroscopy : Research indicated that the fluorescence intensity of NBD-PZ derivatives increases significantly at pH levels below 7. This property can be exploited for sensitive detection methods in various biochemical assays .

- Lysosomal Visualization : The compound's ability to visualize lysosomes presents a cost-effective alternative to commercially available probes, enhancing its appeal for researchers focusing on cellular biology .

- Potential Therapeutic Applications : Due to its structural features, NBD-PZ is being investigated for potential therapeutic uses, particularly in targeting specific proteins or enzymes involved in disease processes .

Comparative Analysis

To understand the uniqueness of NBD-PZ, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Applications |

|---|---|---|

| 4-Nitro-7-(4-phenyl-1-piperazinyl)benzofurazane 1-oxide | Contains a phenyl group instead of piperazine | Similar applications in fluorescence |

| 4-Nitro-7-(4-propyl-1-piperazinyl)benzofurazane 1-oxide | Contains a propyl group | Used for similar analytical purposes |

NBD-PZ stands out due to its dual functionality as both a fluorescent probe and a reagent for biochemical assays.

Case Study 1: Lysosomal Imaging

In an experimental setup involving live cell imaging, researchers applied NBD-PZ to various cell lines. The results demonstrated rapid visualization of lysosomes, confirming the compound's efficacy as a low-cost alternative to existing probes .

Case Study 2: Analytical Chemistry Application

Another study focused on the derivatization capabilities of NBD-PZ for detecting amines and amino acids via HPLC. The findings indicated that NBD-PZ derivatives could enhance sensitivity and specificity in analytical applications .

特性

IUPAC Name |

4-nitro-7-piperazin-1-yl-2,1,3-benzoxadiazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3.ClH/c16-15(17)8-2-1-7(9-10(8)13-18-12-9)14-5-3-11-4-6-14;/h1-2,11H,3-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCQKCUGUBVKKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C3=NON=C23)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858198 |

Source

|

| Record name | 4-Nitro-7-(piperazin-1-yl)-2,1,3-benzoxadiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374730-75-3 |

Source

|

| Record name | 4-Nitro-7-(piperazin-1-yl)-2,1,3-benzoxadiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。